NovoSol Basal insulin is a recombinant long-acting insulin analogue designed to provide a stable and prolonged insulin effect for individuals with diabetes. It was developed to mimic the physiological basal insulin secretion, which is essential for maintaining glucose homeostasis throughout the day and night. The compound features two specific amino acid substitutions—arginine at position B27 and glycine at position A21—along with the amidation of the C-terminal of the B chain, which enhances its protraction mechanism. This innovative design aims to achieve a more stable pharmacokinetic profile compared to traditional insulins, allowing for less frequent dosing and improved glycemic control .
NovoSol Basal was synthesized using recombinant DNA technology, a method that allows for precise modifications of the insulin molecule to enhance its therapeutic properties. This technology has revolutionized insulin production, making it possible to create analogues with tailored pharmacokinetic profiles .
NovoSol Basal belongs to the class of long-acting insulin analogues. These insulins are specifically formulated to provide a slow and steady release of insulin into the bloodstream, thus reducing fluctuations in blood glucose levels. This contrasts with short-acting insulins, which are designed for rapid absorption and immediate action during meals .
The synthesis of NovoSol Basal involves several advanced techniques:
The resulting product is purified through various chromatography techniques to ensure high purity and activity levels. The final formulation may include stabilizers and preservatives that contribute to its shelf-life and efficacy when injected subcutaneously .
NovoSol Basal maintains a structure similar to human insulin but with specific modifications that alter its interaction dynamics:
The molecular weight of NovoSol Basal is approximately 6,000 daltons, similar to that of human insulin, but its modified structure results in a significantly longer half-life compared to traditional insulins .
NovoSol Basal undergoes several key reactions:
The kinetics of these reactions are crucial; studies show that NovoSol Basal has a longer time to peak concentration (Tmax) compared to other long-acting insulins, contributing to its efficacy in maintaining stable blood glucose levels over extended periods .
NovoSol Basal functions primarily through its interaction with insulin receptors located on various tissues, including muscle and adipose tissue:
The pharmacodynamic profile indicates that NovoSol Basal effectively reduces fasting blood glucose levels while minimizing the risk of hypoglycemia due to its gradual release mechanism .
Stability studies have shown that NovoSol Basal maintains its efficacy over time when stored appropriately, although it may be sensitive to extreme temperatures or light exposure .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2